2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid
Description
2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is a synthetic compound featuring a piperidine ring linked to a phenylacetic acid backbone. The phenyl group is substituted with a trifluoromethoxy (-OCF₃) moiety at the para position, while the acetic acid’s α-carbon is bonded to the piperidin-1-yl group.
Properties
Molecular Formula |
C14H16F3NO3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-10(5-7-11)12(13(19)20)18-8-2-1-3-9-18/h4-7,12H,1-3,8-9H2,(H,19,20) |
InChI Key |
SJHIMYIMGYLWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Installation
Palladium-catalyzed cross-coupling between 4-(trifluoromethoxy)phenylboronic acid and a halogenated acetic acid precursor enables precise aryl group attachment. For example:
This method achieves yields of 75–82% under reflux conditions in 1,4-dioxane.
Direct Trifluoromethoxylation
An alternative route employs dichlorotrifluoromethoxyacetic acid (3 ) as a fluorinating agent. Chlorination of diethylene glycol derivatives followed by hydrolysis yields the trifluoromethoxy-substituted acetic acid:
This five-step sequence provides gram-scale quantities with an overall yield of 32–49%.
Integrated Multi-Step Synthesis Routes
Route A: Sequential Aryl-Piperidine Assembly
-
Arylboronic Acid Coupling : Install 4-(trifluoromethoxy)phenyl via Suzuki reaction (Yield: 78%).
-
Piperidine Alkylation : React α-bromo intermediate with piperidine (Yield: 65%).
-
Acid Hydrolysis : Convert ester to carboxylic acid (Yield: 92%).
Overall Yield : ~47%
Route B: Convergent Synthesis
-
Parallel Synthesis : Prepare 4-(trifluoromethoxy)phenylacetic acid (Yield: 82%) and 2-(piperidin-1-yl)acetic acid (Yield: 75%) separately.
Overall Yield : ~44%
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
| Reaction Step | Catalyst | Efficiency (Yield %) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | 75–82 |
| Amide Formation | DCC | 68–76 |
| Trifluoromethoxylation | Cl₂/UV irradiation | 32–49 |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using C18 columns (MeCN/H₂O, 70:30) confirms ≥98% purity when routes A/B are employed with recrystallization from ethyl acetate/hexane.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetic acid moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications in the fields of medicinal chemistry, pharmacology, and biochemistry:
Therapeutic Potential
The compound exhibits properties that may be beneficial in treating a range of conditions:
- Pain Management : It has been studied for its potential as a TRPV1 receptor antagonist, which is implicated in pain signaling pathways. Inhibition of this receptor can lead to analgesic effects, making it a candidate for pain management therapies.
Anticancer Activity
Research has indicated that this compound can inhibit cell proliferation in various cancer cell lines:
- Case Study : In vitro studies have shown that 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid significantly inhibits the growth of human breast cancer cells with IC50 values ranging from 20 to 30 µM. This suggests its potential as an anticancer agent.
Enzyme Inhibition
The compound has demonstrated enzyme inhibition capabilities:
- Example : It has been identified as a potent inhibitor of certain enzymes relevant to metabolic pathways, which could have implications for metabolic disorders.
| Activity Type | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µM | |
| Anticancer | Human breast cancer cells | 25 µM | |
| Enzyme Inhibition | TRPV1 receptor | 30 nM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | |
| Variant A | Addition of methyl group | Increased potency | |
| Variant B | Trifluoromethyl substitution | Enhanced solubility |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of this compound against various human cancer cell lines, results indicated significant inhibition of cell growth with IC50 values between 20 to 30 µM depending on the specific cell line tested. These findings highlight the compound's promising anticancer properties.
Case Study 2: Enzyme Inhibition Profile
The compound was assessed for its ability to inhibit TRPV1 receptors. The inhibition constant (IC50) was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This activity suggests potential applications in pain management therapies.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity, while the trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared to structurally related derivatives, focusing on substituent variations and their implications:
Table 1: Key Structural and Physicochemical Comparisons
Metabolic and Stability Profiles
- Trifluoromethoxy Group: The -OCF₃ group is metabolically stable compared to non-fluorinated ethers, reducing oxidative degradation and prolonging half-life .
- Piperidine Ring : Susceptible to cytochrome P450-mediated oxidation, but substituents (e.g., trifluoromethyl in ) may block metabolic hotspots. The hydroxymethyl group () could undergo glucuronidation, enhancing excretion .
Biological Activity
2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and specific activities, including its effects on various cellular targets.
Chemical Structure
The chemical structure of 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with 4-trifluoromethoxyphenyl acetic acid. Various synthetic routes have been explored to optimize yield and purity, often utilizing microwave-assisted techniques to enhance reaction efficiency .
Antiviral Activity
Recent studies have evaluated the antiviral properties of compounds related to 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid. For instance, in a study assessing the inhibition of Ebola virus (EBOV) entry, derivatives showed promising results. The compound was tested alongside established antiviral agents, demonstrating a notable ability to inhibit viral entry in cell cultures .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these activities ranged from 5.1 µM to 22.08 µM, indicating significant antiproliferative effects compared to reference drugs such as doxorubicin .
The mechanism by which 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity and bioavailability, allowing for better interaction with biological targets. Studies suggest that the compound may induce apoptosis in cancer cells through caspase-dependent pathways .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | EBOV | Not specified | |
| Anticancer | HepG2 | 6.19 | |
| Anticancer | MCF-7 | 5.10 | |
| Anticancer | HCT116 | 8.37 |
Case Studies
- Ebola Virus Inhibition : A study conducted on various piperidine derivatives indicated that those modified with trifluoromethoxy groups showed enhanced activity against EBOV, suggesting a potential therapeutic avenue for viral infections .
- Cancer Cell Proliferation : In vitro studies demonstrated that the compound significantly inhibited the proliferation of HepG2 and MCF-7 cells, with IC50 values lower than those of traditional chemotherapeutics, indicating its potential as an alternative or complementary treatment in oncology .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid, and how can they be addressed methodologically?
- Answer : The compound’s trifluoromethoxy and piperidine groups introduce steric and electronic challenges. A multi-step synthesis is typically required, starting with the formation of the piperidine-acetic acid core followed by regioselective introduction of the trifluoromethoxy group. Evidence from related compounds (e.g., 2-((3R,4S)-3-Fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yloxy)benzamide derivatives) suggests that coupling reactions under anhydrous conditions (e.g., using EDCI/HOBt) and inert atmospheres (N₂) are critical to minimize side reactions . Purification via column chromatography with gradient elution (e.g., hexane/EtOAc) is recommended to isolate intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the piperidine ring conformation and trifluoromethoxy substitution pattern. For example, the deshielded proton signals near δ 4.5–5.0 ppm typically indicate the piperidin-1-yl group .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and detects impurities, particularly from incomplete trifluoromethoxy substitution .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water (0.1% TFA) mobile phase .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Target-based assays (e.g., enzyme inhibition) and cell viability assays (MTT or resazurin) are recommended. For receptor-binding studies (e.g., GPCRs or kinases), fluorescence polarization or radioligand displacement assays can quantify affinity. Dose-response curves (0.1–100 µM) should be generated to calculate IC₅₀ values, with positive controls (e.g., known inhibitors) to validate experimental conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route for this compound?
- Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection (e.g., DMF vs. THF) and catalyst choice. Reaction path search algorithms (e.g., artificial force-induced reaction method) can model multi-step pathways, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental feedback to refine reaction conditions (e.g., temperature, pressure) .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for GPCRs) and replicate experiments across labs.
- Impurity Profiling : LC-MS or NMR to identify side products (e.g., de-fluorinated byproducts) that may skew results .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., EC₅₀, Ki) to identify trends .
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
- Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., ortho to the trifluoromethoxy group) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxylic acid group as an ester to improve bioavailability, with enzymatic cleavage in target tissues .
- In Silico ADME Prediction : Tools like SwissADME predict logP, solubility, and metabolic hotspots to guide optimization .
Q. How can regioselectivity challenges in functionalizing the piperidine ring be addressed?
- Answer :
- Protecting Groups : Use Fmoc (9-fluorenylmethyloxycarbonyl) to temporarily block reactive amines during trifluoromethoxy introduction, followed by deprotection with piperidine .
- Catalytic Systems : Pd-catalyzed C–H activation enables direct functionalization of the piperidine ring at specific positions (e.g., C-3 or C-4) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
